molecular formula C7H6BrN3 B1440874 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263059-15-9

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1440874
CAS No.: 1263059-15-9
M. Wt: 212.05 g/mol
InChI Key: XYIJUNUYMCAQTR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a versatile chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid heterobicyclic system recognized as an essential pharmacophore in developing targeted therapies . Its specific bromo and methyl substituents make it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of diverse structural motifs to explore structure-activity relationships . The pyrazolo[1,5-a]pyrimidine core is a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers utilize derivatives of this scaffold to inhibit a wide range of kinases, including CK2, EGFR, B-Raf, CDK1, CDK2, and TTK, which are key regulators in cellular signalling pathways frequently disrupted in cancers . For instance, analogous bromo- and chloro-substituted pyrazolo[1,5-a]pyrimidines have been employed as key precursors in the synthesis of potent, selective inhibitors for kinases like TTK, ultimately leading to preclinical candidates with demonstrated in vivo efficacy . This compound is strictly for research applications in the development of novel therapeutic agents.

Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIJUNUYMCAQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718768
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263059-15-9
Record name 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine
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Structure Activity Relationship Sar Studies and Molecular Design of 3 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Patterns on Pharmacological Properties

The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold serves a dual purpose in the design of bioactive molecules. Firstly, it acts as a crucial synthetic handle, facilitating the introduction of a diverse array of functional groups through cross-coupling reactions such as the Suzuki-Miyaura coupling. This versatility allows for the systematic exploration of the chemical space around this position to optimize pharmacological activity. For instance, the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR kinase inhibitors has been successfully achieved, highlighting the synthetic utility of a halogen at this position. nih.gov

From a biological standpoint, the bromine atom, owing to its electron-withdrawing nature and size, can significantly influence the binding affinity of the molecule to its target protein. It can participate in halogen bonding, a non-covalent interaction with electron-rich pockets in the active site of enzymes, thereby enhancing inhibitory potency. In the context of developing inhibitors for kinases like CDK2, the presence of a bromine atom at position 3 has been a key design element in achieving potent and selective inhibition. muni.cz Furthermore, studies on 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines have demonstrated that 3-bromo derivatives exhibit significant antianxiety properties. researchgate.net The reactivity of the C3-bromine can also lead to unexpected chemical transformations, offering pathways to novel functionalized pyrazolo[1,5-a]pyrimidine derivatives with unique pharmacological profiles. researchgate.net

The methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. While often considered a relatively simple substituent, its impact on biological activity is multifaceted. The methyl group can contribute to the hydrophobic interactions within the binding pocket of a target enzyme, thereby enhancing the binding affinity.

In a comparative study of Pim-1 kinase inhibitors, it was observed that the nature of the substituent at the 5-position is more critical for inhibitory activity than the substituent at the 3-position. nih.gov Although this study utilized a 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine as a starting material, the findings underscore the importance of the 5-position in dictating potency. The substitution of the chloro group with various amines led to a significant increase in potency, suggesting that this position is sensitive to electronic and steric changes. nih.gov The presence of a methyl group, as opposed to a more reactive chloro group, can offer a balance of lipophilicity and metabolic stability, which are desirable properties in drug candidates.

Position 7 of the pyrazolo[1,5-a]pyrimidine scaffold is a key site for modification to fine-tune the pharmacological properties of its derivatives. Introduction of various substituents at this position can significantly impact the molecule's interaction with its biological target. For example, the introduction of an ethyl group at the 7-position of a 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine core has been explored in the context of developing compounds with potential therapeutic applications. ontosight.ai

The incorporation of a carboxylic acid group at position 7, or its ester derivatives, can introduce a polar functional group capable of forming hydrogen bonds with amino acid residues in the active site of a target protein. This can lead to enhanced binding affinity and selectivity. While specific studies on this compound-7-carboxylic acid are limited, the broader class of pyrazolo[1,5-a]pyrimidines has been functionalized at this position to modulate their biological activity.

The following table summarizes the structure-activity relationships of various substituents on the pyrazolo[1,5-a]pyrimidine core, drawing insights from related analogues to infer the potential impact on the 3-bromo-5-methyl scaffold.

Position of Substitution Substituent Observed/Inferred Impact on Biological Activity Target/Activity
3Aryl groups (via Suzuki coupling)Can significantly enhance potency. nih.govKDR Kinase
3Amide bond of picolinamideSignificantly enhanced TrkA inhibitory activity. mdpi.comTrkA Kinase
52,5-difluorophenyl-substituted pyrrolidine (B122466)Increased Trk inhibition activity. mdpi.comTrk Kinase
5trans-4-aminocyclohexanol (B47343)Increased Pim-1 inhibitory potency by 100-fold compared to the unsubstituted fragment. nih.govPim-1 Kinase
7Ethyl groupExplored for potential therapeutic applications. ontosight.aiGeneral Biological Activity
7Morpholine (B109124) groupImproved selectivity by reducing off-target effects. mdpi.comTrk Kinase

The introduction of chiral centers into derivatives of this compound can lead to stereoisomers with distinct pharmacological profiles. The spatial arrangement of substituents can profoundly affect the molecule's ability to fit into the binding site of a target protein. For instance, the reduction of the pyrimidine (B1678525) ring in 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivatives can lead to the formation of up to four stereoisomers. mdpi.com

Conformational analysis of these derivatives is crucial for understanding their three-dimensional structure and how they interact with biological macromolecules. Techniques such as NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, and computational modeling are employed to determine the preferred conformations in solution. mdpi.com The bicyclic core of tetrahydropyrazolo[1,5-a]pyrimidines can exist in different conformations, and their conformational lability can influence their ability to adapt to the active site of a target. mdpi.com A conformationally stable bicyclic core allows for the precise estimation of interproton distances, aiding in the elucidation of the molecule's spatial structure. mdpi.com

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of compounds like this compound derivatives. These approaches can predict the biological activity of novel compounds and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed to predict their inhibitory activity against various kinases, such as Pim-1. researchgate.net These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.

While specific QSAR studies on this compound derivatives are not extensively reported, the methodologies applied to the broader class of pyrazolo[1,5-a]pyrimidines are directly applicable. A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrazolo[1,5-a]pyrimidine derivatives with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

The insights gained from such QSAR models can guide the rational design of new this compound derivatives with improved pharmacological properties.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of target proteins, primarily kinases. nih.govresearchgate.net These simulations provide insights into the atomic-level interactions that govern binding affinity and selectivity, guiding the rational design of more potent compounds. mdpi.comekb.eg

Docking studies have consistently shown that the pyrazolo[1,5-a]pyrimidine core is essential for establishing key interactions. nih.govmdpi.com For instance, in studies targeting Tropomyosin Receptor Kinase (Trk) A, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold frequently forms a crucial hydrogen bond with the hinge region residue Met592. nih.govmdpi.com Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), the scaffold is positioned to facilitate hydrogen bonding with the backbone of Leu83 in the ATP-binding site. nih.govekb.eg

Table 1: Summary of Key Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives from Molecular Docking Studies
Target ProteinKey Interacting Residue(s)Interaction TypeInteracting Part of ScaffoldReference
TrkA KinaseMet592Hydrogen BondN1 atom of pyrazolo[1,5-a]pyrimidine nih.govmdpi.com
CDK2 KinaseLeu83Hydrogen BondFree amino group on scaffold nih.govekb.eg
Pim-1 KinaseAsp-128, Asp-131Hydrogen BondSubstituent at C5-position nih.gov
PI3KδVal-828Hydrogen BondOxygen of morpholine substituent nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The development of pyrazolo[1,5-a]pyrimidine derivatives often employs both ligand-based and structure-based drug design strategies. mdpi.comnovartis.com

Ligand-based design leverages SAR information from existing active compounds. This approach involves the systematic modification of a known active scaffold, such as pyrazolo[1,5-a]pyrimidine, to enhance desired properties. acs.org For example, researchers have built upon the promiscuous kinase inhibitor PP1, which features a pyrazolopyrimidine core, to develop derivatives with improved potency and selectivity toward specific targets like SRC family kinases. acs.org This process involves exploring different substituents at key positions to understand their impact on biological activity.

Structure-based design utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or computational models. novartis.commdpi.com This approach allows for the rational design of molecules that can fit precisely into the binding site and form specific, favorable interactions. For pyrazolo[1,5-a]pyrimidine derivatives, this has been applied to design selective PI3Kδ inhibitors by modifying substituents at the C5-position to occupy an affinity pocket and interact with key residues like Asp-787. nih.gov Similarly, understanding the steric and electronic requirements of the kinase hinge region has guided the design of Trk inhibitors that form essential hydrogen bonds, a cornerstone of their inhibitory mechanism. mdpi.com

Fragment Activity Analysis for Pyrazolo[1,5-a]pyrimidine Scaffold

A clear example comes from studies on Pim-1 kinase inhibitors. nih.gov Analysis of various fragments based on the pyrazolo[1,5-a]pyrimidine core revealed the relative importance of substitutions at the C3 and C5 positions.

Table 2: Fragment Activity Analysis for Pim-1 Kinase Inhibition
Compound/Fragment DescriptionStructurePim-1 IC₅₀Reference
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984)Core scaffold with leaving groupsInactive nih.gov
3-aryl-5-chloropyrazolo[1,5-a]pyrimidineSubstitution at C3-position only~5 µM nih.gov
5-(trans-4-aminocyclohexanol)-3-bromopyrazolo[1,5-a]pyrimidineSubstitution at C5-position only294 nM nih.gov
3-aryl-5-(trans-4-aminocyclohexanol)pyrazolo[1,5-a]pyrimidineDisubstituted at C3 and C527 nM nih.gov

This analysis demonstrates that while substitution at the 3-position provides a modest increase in potency, the substituent at the 5-position is critical, increasing the potency by approximately 100-fold. nih.gov The combination of optimal fragments at both positions leads to a highly potent compound, illustrating a synergistic effect.

Contribution of Specific Substructures to Biological Potency

The biological potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. SAR studies have identified several key structural features that contribute to activity across different targets. mdpi.com

The Pyrazolo[1,5-a]pyrimidine Core: This scaffold itself is a crucial contributor, acting as a bioisostere for purines and effectively interacting with the hinge region of many kinases. ekb.egresearchgate.net

Substituents at C3-Position: The introduction of aryl groups at this position can enhance hydrophobic interactions within the binding pocket. nih.gov For Trk inhibitors, heteroaryl substitutions such as thiadiazole or triazole at the C3-position have been shown to enhance inhibitory activity. mdpi.com

Substituents at C5-Position: This position is often critical for potency and selectivity. nih.gov For Pim-1 inhibitors, groups capable of hydrogen bonding, such as trans-4-aminocyclohexanol, are crucial for interacting with key aspartate residues. nih.gov For Trk inhibitors, substitution with a pyrrolidine moiety at the C5-position improves efficacy. mdpi.com

Substituents on Attached Moieties: Further modifications on the substituents can fine-tune activity. For example, adding fluorine to a pyrrolidine ring at the C5-position can further enhance TrkA inhibition, likely by improving interactions with specific residues like Asn655. mdpi.com

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules ("fragments") that bind weakly but efficiently to a biological target. nih.govyoutube.com These initial hits are then optimized and grown into more potent, drug-like molecules. youtube.com

The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for FBDD approaches. The core itself can be considered a primary fragment. Screening a library of such fragments can identify a starting point. The subsequent strategy involves "fragment growing," where substituents are added to the core to occupy adjacent pockets in the target's binding site.

The fragment activity analysis for Pim-1 inhibitors serves as a practical illustration of this concept. nih.gov One could start with the inactive 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine fragment. By testing substitutions, one would find that adding a fragment like trans-4-aminocyclohexanol at the C5-position yields a nanomolar inhibitor. This new, more potent compound then becomes the starting point for further optimization, such as by exploring different aryl fragments at the C3-position to further increase potency. nih.gov This iterative process of identifying and linking high-efficiency fragments is a hallmark of FBDD.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. researchgate.netresearchgate.net For the pyrazolo[1,5-a]pyrimidine series, pharmacophore models can be generated from a set of known active compounds or from the ligand-receptor complex structure. These models are then used as 3D queries to screen virtual databases to identify novel compounds with the potential for similar biological activity. researchgate.net

Once initial hits or leads are identified, lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving multiple properties, including:

Potency: As seen with AHR antagonists, systematic optimization of a pyrazolo[1,5-a]pyrimidine hit (IC₅₀ = 650 nM) led to a derivative with low nanomolar potency (IC₅₀ = 31 nM). rsc.org

Selectivity: To develop selective PI3Kδ inhibitors, optimization focused on enhancing interactions with unique residues like Trp-760, which are not conserved in other PI3K isoforms, thereby reducing off-target effects. mdpi.com

Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, removing a terminal basic amine moiety from a series of Pim-1 inhibitors successfully addressed hERG inhibition, a common cardiotoxicity issue. nih.gov

This optimization process combines the principles of SAR, computational modeling, and structure-based design to evolve a promising lead compound into a potential clinical candidate. mdpi.commdpi.com

Biological Activities and Potential Therapeutic Applications of 3 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine and Analogues

Anticancer and Anti-Proliferative Activities

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated notable anticancer and anti-proliferative effects across various studies. Their therapeutic potential stems primarily from their role as potent protein kinase inhibitors (PKIs), which are crucial for blocking the aberrant signaling pathways that drive the growth and proliferation of cancer cells. nih.govrsc.org

Protein kinases are key enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine framework has proven to be a versatile scaffold for designing effective inhibitors against a range of protein kinases. nih.gov

Research has identified numerous specific kinase targets for pyrazolo[1,5-a]pyrimidine analogues. These compounds have shown inhibitory activity against a broad panel of kinases, including:

Tropomyosin Receptor Kinases (Trk) : The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in several Trk inhibitors. nih.govmdpi.com Trk kinases (TrkA, TrkB, TrkC), encoded by the NTRK genes, are critical targets in cancers with NTRK gene fusions. researchgate.netnih.gov Two of the three FDA-approved drugs for NTRK fusion cancers incorporate this pyrimidine (B1678525) scaffold, highlighting its clinical significance. nih.govmdpi.com

Pim Kinases : Certain analogues are potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.gov Structure-activity relationship (SAR) studies have indicated that substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine ring are particularly important for Pim-1 inhibition. nih.gov

Cyclin-Dependent Kinases (CDKs) : Derivatives of this scaffold have been investigated as inhibitors of CDKs, such as CDK1 and CDK2, which are essential regulators of the cell cycle. nih.govrsc.org Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Other Oncogenic Kinases : The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration as an inhibitor for a wide range of other kinases implicated in cancer, such as EGFR, B-Raf, MEK, CK2, and DRAK1. nih.govrsc.orgresearchgate.net For instance, some derivatives have been developed as dual inhibitors for both Mer and Flt3 tyrosine kinases. ekb.eg

Pyrazolo[1,5-a]pyrimidines can exert their inhibitory effects through different mechanisms. They have been shown to act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.gov In ATP-competitive inhibition, the compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This is a common mechanism for kinase inhibitors. Allosteric inhibitors, on the other hand, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

The targeted nature of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors makes them particularly relevant for specific types of cancer.

Non-Small Cell Lung Cancer (NSCLC) : Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise for the treatment of NSCLC. nih.govresearchgate.net

Melanoma : The inhibitory effects of these compounds on kinases like B-Raf and MEK are particularly relevant for melanoma, where the MAPK/ERK pathway is often constitutively active. nih.govresearchgate.net

Solid Tumors : The broad-spectrum kinase inhibitory activity of this class of compounds makes them applicable to a variety of solid tumors, including breast, colon, and liver cancers. ekb.eg

The anti-proliferative activity of pyrazolo[1,5-a]pyrimidine analogues has been extensively validated through in vitro cytotoxicity studies using various human cancer cell lines.

MCF-7 (Breast Adenocarcinoma) : Numerous derivatives have demonstrated potent cytotoxic effects against the MCF-7 cell line. ekb.egekb.eg For example, certain novel synthesized analogues showed significant anti-proliferative activity, with some compounds exhibiting greater potency than the reference drug doxorubicin. ekb.eg

HCT-116 (Colorectal Carcinoma) : Pyrazolo[1,5-a]pyrimidine compounds have also shown strong inhibitory activity against HCT-116 cells. ekb.egekb.eg

HepG2 (Hepatocellular Carcinoma) : Significant cytotoxic activity has been observed for several analogues against HepG2 liver cancer cells. ekb.egnih.gov In one study, a specific derivative demonstrated a particularly potent effect on the HepG2 cell line with a very low IC₅₀ value. ekb.eg

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines as reported in the literature.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Derivative 4dMCF-7Breast0.72Doxorubicin2.28
Derivative 4dHepG2Liver0.14Doxorubicin3.67
Derivative 4eMCF-7Breast0.22Doxorubicin2.28
Derivative 4cA549Lung1.13Doxorubicin2.62
Indolyl-pyrimidine Hybrid 60MCF-7Breast5.1--
Indolyl-pyrimidine Hybrid 60HepG2Liver5.02--
Indolyl-pyrimidine Hybrid 60HCT-116Colon6.6--

Data adapted from references ekb.egekb.eg.

By inhibiting specific protein kinases, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine and its analogues can effectively disrupt the downstream signaling pathways that are essential for cancer cell survival and proliferation. For example, the inhibition of Trk kinases blocks signaling pathways crucial for neuronal development that are hijacked by cancer cells harboring NTRK fusions. nih.gov Similarly, the inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine compounds has been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis. nih.gov The disruption of CDK activity directly interferes with cell cycle progression, preventing cancer cells from dividing.

Impact on Cell Growth and Proliferation

Pyrazolo[1,5-a]pyrimidine compounds are a prominent class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry for their broad range of biological activities, including anticancer properties. nih.gov Their therapeutic potential is often linked to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways frequently disrupted in cancers. nih.gov The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact with the ATP-binding pocket of kinases, positioning them as attractive candidates for developing kinase inhibitors. nih.gov

Research has shown that derivatives of this scaffold can act as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), Pim-1, B-Raf, and MEK, which are crucial for cell cycle regulation and proliferation. nih.govnih.gov By inhibiting these kinases, the compounds can disrupt the signaling pathways that lead to tumor growth, resulting in cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated nanomolar inhibitory activity against Pim-1 kinase and have been shown to suppress the phosphorylation of downstream targets in cell-based assays. nih.gov In vitro and in vivo studies have confirmed the antiproliferative effects and cytotoxicity of these compounds against various cancer cell lines. nih.gov

Antimicrobial Activities

The pyrazolo[1,5-a]pyrimidine framework is recognized for its significant antimicrobial properties. researchgate.netnih.gov As structural analogues of biogenic purines, these compounds are of considerable pharmacological importance. nih.gov Numerous studies have focused on synthesizing and evaluating new derivatives for their efficacy against a wide spectrum of bacteria and fungi. nih.goveijppr.comresearchgate.netpsu.edu

Antibacterial Efficacy

Analogues of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown good activity against Escherichia coli and Salmonella enterica. researchgate.net Similarly, 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B3332238) has been reported to have excellent antibacterial activity against the Gram-positive Bacillus subtilis and the Gram-negative E. coli. researchgate.net

The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Some derivatives have shown potency comparable to or even greater than standard antibiotics like tetracycline (B611298) against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Below is a table summarizing the antibacterial activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

Compound/DerivativeTarget BacteriaActivity (MIC in µg/mL)Reference
Compound 4c Escherichia coli1.95 researchgate.net
Compound 5a Bacillus subtilis>500 researchgate.net
Compound 5a Staphylococcus aureus>500 researchgate.net
Compound 5a Pseudomonas aeruginosa>500 researchgate.net
Compound 5a Escherichia coli>500 researchgate.net
Compound 16d Bacillus subtilis31.25 researchgate.net
Compound 16d Staphylococcus aureus62.5 researchgate.net
Compound 16d Pseudomonas aeruginosa31.25 researchgate.net
Compound 16d Escherichia coli62.5 researchgate.net
Tetracycline (Control) Bacillus subtilis62.5 researchgate.net
Tetracycline (Control) Staphylococcus aureus62.5 researchgate.net
Tetracycline (Control) Pseudomonas aeruginosa62.5 researchgate.net
Tetracycline (Control) Escherichia coli125 researchgate.net

Antifungal Efficacy

In addition to their antibacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their effectiveness against various fungal pathogens, including those that affect plants. researchgate.netnih.gov Studies using the mycelium growth rate method have shown that certain derivatives can effectively inhibit the growth of phytopathogenic fungi. nih.gov For example, specific 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenol derivatives exhibited potent activity against Colletotrichum gloeosporioides. researchgate.net

The table below presents findings on the antifungal activity of some pyrazolo[1,5-a]pyrimidine compounds against various fungi.

Compound/DerivativeTarget FungiActivity (IC₅₀ in µg/mL)Reference
Compound 4h Cytospora sp.27.32 nih.gov
Compound 4h Fusarium solani21.04 nih.gov
Compound 4j Alternaria solani17.11 nih.gov
Compound 16d Aspergillus flavus125 researchgate.net
Compound 16d Penicillium chrysogenum62.5 researchgate.net
Amphotericin B (Control) Aspergillus flavus125 researchgate.net
Amphotericin B (Control) Penicillium chrysogenum125 researchgate.net

Mechanisms of Antimicrobial Action

A key target for the antibacterial action of pyrazolo[1,5-a]pyrimidines is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). acs.org This enzyme is essential as it catalyzes the first committed step in the biosynthesis of the bacterial cell wall. acs.orgnih.gov Inhibition of MurA disrupts the integrity of the cell wall, leading to bacterial lysis. acs.org Because this pathway is crucial for both Gram-positive and Gram-negative bacteria and is absent in mammals, MurA is an attractive target for developing broad-spectrum antibiotics. acs.orgnih.gov

Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent MurA inhibitors. researchgate.netacs.org For instance, one standout candidate exhibited a MurA inhibitory concentration (IC50) of 3.77 ± 0.2 μg/mL, which is comparable to the established antibiotic fosfomycin. researchgate.net Unlike fosfomycin, which forms a covalent bond with a cysteine residue in the enzyme's active site, some pyrazolo[1,5-a]pyrimidine inhibitors, such as RWJ-110192, are thought to bind non-covalently to MurA at or near the same binding site. acs.orgpsu.edu This non-covalent, tight association presents a different mechanism of inhibition that could be effective against fosfomycin-resistant strains. psu.edu

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyrimidine scaffold is also associated with significant anti-inflammatory activities. nih.govresearchgate.neteijppr.com Research into this class of compounds has explored their potential to modulate inflammatory pathways. A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones evaluated the effects of structural modifications on their anti-inflammatory action. nih.gov These compounds were assessed through various in vivo tests, such as carrageenan-induced rat paw edema, and in vitro assays studying leukocyte functions like superoxide (B77818) production. nih.gov

The findings suggest that the anti-inflammatory effects can vary depending on the substituents on the pyrazolo[1,5-a]pyrimidine ring. nih.gov These differences are likely linked to the compounds' capacity to inhibit the biosynthesis of leukotrienes and/or prostaglandins (B1171923) with varying selectivity. nih.gov One derivative, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, emerged as a particularly potent compound both in vivo and in vitro. nih.gov

Antiviral Applications

The broad biological profile of pyrazolo[1,5-a]pyrimidines extends to antiviral applications. nih.govresearchgate.net As a class of N-heterocycles, they have been investigated for their ability to interfere with the life cycle of various viruses. mdpi.com While much of the research focuses on the broader category of pyrazolopyrimidines, the potential of the pyrazolo[1,5-a]pyrimidine scaffold specifically has been noted. nih.govresearchgate.net These compounds have been evaluated for activity against viruses such as herpes simplex virus type-1 (HSV-1), human immunodeficiency virus type-1 (HIV-1), and influenza virus, among others. mdpi.com The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for modifications that can be tailored to target specific viral proteins or replication mechanisms. nih.gov

Neurological and Psychiatric Disorders (e.g., Adaptor Associated Kinase 1 (AAK1) inhibition for schizophrenia, Parkinson's, bipolar, Alzheimer's)

Analogues of this compound have emerged as significant inhibitors of Adaptor Associated Kinase 1 (AAK1), a protein kinase implicated in the pathophysiology of neurological and psychiatric conditions. AAK1 plays a crucial role in clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling and neurotransmission. iaea.org Its inhibition is being explored as a therapeutic strategy for neuropathic pain, Alzheimer's disease, and Parkinson's disease. iaea.orgnih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has been central to the development of potent AAK1 inhibitors. iaea.org For instance, a series of these compounds demonstrated high inhibitory activity, with some exhibiting IC₅₀ values below 10 nM in biochemical assays. iaea.org Structure-activity relationship (SAR) studies have identified key substitutions that enhance potency. For example, macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the identification of potent and selective AAK1 inhibitors. mdpi.comresearchgate.net Starting from the acyclic inhibitor LP-935509, researchers developed macrocyclic compounds like 16 , 18 , and 27 , which showed promising selectivity and potent inhibition of the AP-2 complex phosphorylation, a downstream effect of AAK1 activity. mdpi.comresearchgate.net

CompoundTargetIC₅₀ (nM)Activity/Model
Compound 7 AAK1<10Preclinical mouse model of neuropathic pain (formalin paw test)
Compound 8 AAK1<10Preclinical mouse model of neuropathic pain (formalin paw test)
Compound 9 AAK1<10Preclinical mouse model of neuropathic pain (formalin paw test)
Compound 11 AAK10.9 (enzymatic), 4.7 (cell-based)Potent AAK1 inhibition in radioactive enzymatic and cell-based assays
LP-935509 AAK1-Acyclic starting compound for macrocyclic inhibitor development

This table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine analogues against AAK1.

These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents for a range of neurological and psychiatric disorders by modulating AAK1 activity. iaea.org

Antidiabetic and Alpha-Glucosidase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine core structure have demonstrated significant potential as antidiabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govbiorxiv.orgnih.gov The inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia, a key therapeutic goal in managing type 2 diabetes. nih.gov

A study investigating a library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines found that all synthesized compounds showed good to excellent inhibitory activities against α-glucosidase, with IC₅₀ values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov This was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 1.5 µM). nih.gov The most active compound in this series, 3d , featured a 4-methyl substituent on the 5-aryl ring and a 4-bromo substituent on the 7-aryl ring. nih.gov

Another comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine-based compounds and identified several potent derivatives. biorxiv.orgnih.gov Notably, compound 3l from this series demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, which was superior to the standard drug acarbose (67.92 ± 0.09%). biorxiv.orgnih.gov

CompoundTarget EnzymeIC₅₀ (µM)% Inhibition
Compound 3d α-Glucosidase15.2 ± 0.4-
Compound 3l α-Amylase-72.91 ± 0.14
Acarbose (Standard) α-Glucosidase750.0 ± 1.5-
Acarbose (Standard) α-Amylase-67.92 ± 0.09

This table presents the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine analogues against key diabetic enzyme targets.

These results highlight the promise of the pyrazolo[1,5-a]pyrimidine scaffold in developing novel and effective oral agents for the management of diabetes.

Immunomodulatory Effects

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a source of compounds with significant immunomodulatory and anti-inflammatory properties. mdpi.com These effects are mediated through various mechanisms, including the inhibition of key enzymes in inflammatory pathways and the modulation of cytokine production.

One study investigated pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. mdpi.com Two compounds, 8 and 13 , exhibited high potency against COX-2 with IC₅₀ values of 5.68 ± 0.08 µM and 3.37 ± 0.07 µM, respectively, comparable to the standard drug celecoxib (B62257) (IC₅₀ = 3.60 ± 0.07 µM). mdpi.com Furthermore, these compounds were evaluated for their ability to modulate pro-inflammatory proteins in RAW264.7 macrophage cells. The results showed a significant down-regulation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Compound 13 decreased IL-6 levels by 70.3% and compound 8 suppressed TNF-α by 63.1%. mdpi.com

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme predominantly expressed in immune cells and crucial for their differentiation, proliferation, and survival. Overactivity of PI3Kδ is linked to inflammatory and autoimmune diseases.

CompoundTarget/AssayIC₅₀ (µM)% Inhibition of Cytokine Level
Compound 8 COX-25.68 ± 0.08TNF-α: 63.1%, IL-6: 65.8%
Compound 13 COX-23.37 ± 0.07TNF-α: 59.2%, IL-6: 70.3%
Celecoxib (Standard) COX-23.60 ± 0.07TNF-α: 72.7%, IL-6: 76.8%

This table summarizes the immunomodulatory activities of selected pyrazolo[1,5-a]pyrimidine analogues.

These findings indicate that the pyrazolo[1,5-a]pyrimidine core is a valuable template for designing novel agents to treat inflammatory and autoimmune disorders.

Antioxidant and Anti-Arthritic Activities

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as potent antioxidant and anti-arthritic agents. Oxidative stress is a key pathogenic factor in various chronic diseases, including rheumatoid arthritis. Compounds that can scavenge free radicals and inhibit protein denaturation associated with arthritis are of significant therapeutic interest.

A series of novel pyrazolo[1,5-a]pyrimidine compounds were synthesized and evaluated for a range of biological activities, including antioxidant and anti-arthritic effects. biorxiv.orgnih.gov The antioxidant potential was assessed using multiple assays. Compound 3l emerged as the most potent, exhibiting the highest total antioxidant capacity (TAC = 83.09 mg gallic acid/g) and iron-reducing power (IRP = 47.93 µg/ml). biorxiv.orgnih.gov It also showed strong radical scavenging activity against DPPH (IC₅₀ = 18.77 µg/ml) and ABTS (40.44% scavenging). biorxiv.orgnih.gov

The same study also investigated the anti-arthritic potential of these compounds through in vitro protein denaturation and proteinase inhibitory assays. The results indicated that the pyrazolo[1,5-a]pyrimidine derivatives possess significant anti-arthritic properties.

CompoundAntioxidant AssayResult
Compound 3l Total Antioxidant Capacity (TAC)83.09 mg gallic acid/g
Compound 3l Iron-Reducing Power (IRP)47.93 µg/ml
Compound 3l DPPH ScavengingIC₅₀ = 18.77 µg/ml
Compound 3l ABTS Scavenging40.44%
Ascorbic Acid (Standard) DPPH ScavengingIC₅₀ = 4.28 µg/ml
Ascorbic Acid (Standard) ABTS Scavenging38.84%

This table displays the antioxidant activities of a lead pyrazolo[1,5-a]pyrimidine analogue.

The dual antioxidant and anti-arthritic activities of these compounds make them promising candidates for further development in the treatment of inflammatory joint diseases. biorxiv.orgnih.gov

Aryl Hydrocarbon Receptor (AHR) Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that plays a critical role in regulating immune responses and is considered a promising target in cancer immunotherapy. mdpi.com Pyrazolo[1,5-a]pyrimidines have been identified as a novel class of potent AHR antagonists.

Through a combination of virtual screening and experimental validation, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, compound 7 , was identified with an IC₅₀ of 650 nM. mdpi.com Systematic optimization of this hit compound led to the discovery of compound 7a , which demonstrated a significantly improved AHR antagonistic potency with an IC₅₀ value of 31 nM. mdpi.com This optimization involved elucidating detailed structure-activity relationships for the scaffold.

Another pyrazolo[1,5-a]pyrimidine analogue, KYN-101 , was reported as a potent AHR antagonist with an IC₅₀ of 22 nM. This compound demonstrated tumor growth inhibition in mouse models when administered orally. An AHR antagonist from the same class, IK-175 , has entered Phase 1 clinical trials for evaluation as an immunotherapy in patients with advanced cancer.

CompoundTargetIC₅₀ (nM)
Compound 7 AHR650
Compound 7a AHR31
KYN-101 AHR22

This table shows the AHR antagonistic potency of selected pyrazolo[1,5-a]pyrimidine analogues.

The discovery of potent pyrazolo[1,5-a]pyrimidine-based AHR antagonists provides a new starting point for the development of novel cancer therapeutics that function by modulating the immune system. mdpi.com

Pharmacological and Biological Evaluation Methodologies

In Vitro Assays

In vitro assays are the foundational step in evaluating the biological activity of a compound, conducted in a controlled environment outside of a living organism, such as a test tube or petri dish.

Pyrazolo[1,5-a]pyrimidines are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govbyu.edu Enzyme-linked immunosorbent assays (ELISAs) and other enzymatic assays are used to measure a compound's ability to block the activity of a specific kinase.

For instance, various derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been evaluated for their inhibitory activity against kinases such as Tropomyosin receptor kinase (Trk), Pim-1, and Threonine tyrosine kinase (TTK). nih.govmdpi.comnih.gov These assays determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, in a study on TrkA inhibition, two picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent enzymatic inhibition with IC₅₀ values of 1.7 nM each. mdpi.comnih.gov Similarly, the fragment 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine exhibited a 5 μM IC₅₀ activity against Pim-1 kinase. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs

Compound/AnalogTarget EnzymeIC₅₀ Value
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine (Compound 8)TrkA1.7 nM
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine (Compound 9)TrkA1.7 nM
3-aryl-5-chloropyrazolo[1,5-a]pyrimidinePim-15 µM
3,5-disubstituted pyrazolo[1,5-a]pyrimidine (Compound 9)Pim-127 nM

To understand a compound's effect in a more biologically relevant context, cell-based assays are employed. These assays measure the compound's activity within living cells. For pyrazolo[1,5-a]pyrimidine derivatives, these often include cancer cell proliferation and survival assays.

Methods such as 2D cell colony formation assays are used to assess a compound's ability to inhibit cancer cell growth and survival over time. nih.govnih.gov For selected pyrazolo[1,5-a]pyrimidine compounds, submicromolar potency in suppressing colony formation has been observed, suggesting that their cellular activity is mediated through the inhibition of target kinases like Pim-1. nih.govnih.gov Furthermore, assays that measure the phosphorylation of downstream proteins, such as the BAD protein, can confirm the compound's mechanism of action within cellular pathways. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial potential. nih.gov Antimicrobial susceptibility is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.

For example, studies on novel pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity. mdpi.com The broth microdilution method is a standard technique used to determine MIC values against various bacterial strains. In one study, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives displayed potent activity with MIC values ranging from 0.187 to 0.50 µg/mL against isolates of S. aureus, E. faecalis, and P. aeruginosa. mdpi.com

Table 2: Example of Antimicrobial Activity by a Pyrazolo[1,5-a]pyrimidine Analog

Compound/AnalogMicroorganismMIC Range (µg/mL)
5,7-dimethyl-pyrazolo[1,5-a]pyrimidineS. aureus0.187 - 0.50
E. faecalis0.187 - 0.50
P. aeruginosa0.187 - 0.50

In Vivo Studies (if applicable to the compound class)

Following promising in vitro results, compounds may advance to in vivo studies, which are conducted in living organisms, such as animal models. These studies are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole biological system. For the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, in vivo studies often involve tumor xenograft models to assess anticancer efficacy. nih.gov While this methodology is applicable, specific in vivo data for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine are not documented in the reviewed literature.

Computational Prediction of Pharmacokinetic Properties

In modern drug discovery, computational tools are used early in the development process to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles.

Web-based platforms like SwissADME and pkCSM are used to calculate properties such as gastrointestinal absorption, permeability across the Caco-2 cell line (an indicator of intestinal absorption), and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govmdpi.com For various pyrazolo[1,5-a]pyrimidine derivatives, studies have predicted high gastrointestinal absorption and potential inhibition of several CYP isoforms, which is a key consideration for avoiding drug-drug interactions. nih.govmdpi.com

Toxicity Profiling and Prediction

Predicting potential toxicity is a critical step to ensure the safety of a drug candidate. Computational models, such as ProTox-II and PreADMET, are utilized to estimate various toxicity endpoints. nih.govmdpi.com These tools can predict outcomes like mutagenicity (the potential to cause genetic mutations), carcinogenicity (the potential to cause cancer), and other toxic effects. For instance, in silico analyses of some pyrazolo[1,5-a]pyrimidine derivatives have predicted them to be non-carcinogenic in certain models and have assessed their potential for hERG inhibition, which is related to cardiotoxicity. nih.govmdpi.com

Spectroscopic and Structural Characterization of 3 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Analysis (e.g., chemical shifts, coupling constants)

In the ¹H NMR spectrum of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chemical shifts and coupling constants of the protons are indicative of their position on the heterocyclic ring system. For the 5-methyl isomer, the methyl protons typically appear as a singlet. The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings exhibit characteristic chemical shifts and coupling patterns that allow for their assignment.

¹³C NMR Analysis (e.g., chemical shifts, coupling constants)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the methyl carbon is a key indicator for distinguishing between isomers. In pyrazolo[1,5-a]pyrimidine systems, the carbon atoms of the fused rings resonate at distinct chemical shifts, which can be assigned through various NMR techniques.

2D NMR Techniques (e.g., HETCOR)

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in the unambiguous assignment of proton and carbon signals. By correlating the signals of directly bonded ¹H and ¹³C nuclei, HETCOR spectra provide definitive evidence for the connectivity within the molecule, confirming the assignments made from one-dimensional spectra.

Differentiation between Isomers (e.g., 5-methyl vs. 7-methyl)

A straightforward method for distinguishing between 5-methyl and 7-methylpyrazolo[1,5-a]pyrimidine isomers is based on the chemical shift of the methyl group in the ¹³C NMR spectrum. Alternatively, the fine structure of the methyl signal in the ¹H NMR spectrum can also be used for differentiation. These spectroscopic differences arise from the distinct electronic environments of the methyl group in the 5- and 7-positions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. This precise mass measurement is a critical step in the structural elucidation and confirmation of newly synthesized compounds.

LC-MS and UPLC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are essential techniques for verifying the molecular weight and purity of synthesized compounds. While specific experimental LC-MS or UPLC-MS data for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine are not detailed in the reviewed literature, mass spectral analysis is a standard method for confirming the structures of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

For this compound (Molecular Formula: C₇H₆BrN₃), the expected monoisotopic mass is 210.9745 Da. Predicted collision cross-section (CCS) values, which are useful for compound identification, have been calculated for different adducts of the molecule. These theoretical values serve as a reference for experimental analysis.

Table 1. Predicted Collision Cross Section (CCS) Data for this compound Adducts.
Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺211.98178132.6
[M+Na]⁺233.96372148.3
[M-H]⁻209.96722137.2
[M+NH₄]⁺229.00832154.6
[M+K]⁺249.93766137.4

X-Ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray crystallography provides unambiguous determination of a molecule's structure, including bond lengths, bond angles, and conformation. While the crystal structure for this compound itself is not available in the surveyed literature, data for a closely related derivative, 3-bromo-5-methyl-7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine , has been reported and serves as a valuable reference for the structural characteristics of this family of compounds. researchgate.net

The analysis of this derivative confirms the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system, a common feature in these types of heterocyclic compounds. nih.gov The crystallographic data provides a foundational understanding of the geometric parameters of the molecular scaffold.

Table 2. Representative Single Crystal X-ray Crystallographic Data for a Pyrazolo[1,5-a]pyrimidine Derivative.
ParameterValue
Compound3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.633(3)
b (Å)7.408(2)
c (Å)12.599(3)
β (°)108.98(3)
Volume (ų)1202.9(5)

Note: Data presented is for a related compound to illustrate typical crystallographic parameters. researchgate.net

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In halogenated pyrazolo[1,5-a]pyrimidine derivatives, these interactions are critical for the stabilization of the crystal structure. researchgate.net For the derivative 3-bromo-5-methyl-7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine , the primary intermolecular interactions identified are Br⋯Cl halogen bonds. researchgate.net

In addition to halogen bonding, π–π stacking interactions are significant stabilizing forces. The study of this derivative revealed both pyrazole-π⋯π-pyrimidine and pyrimidine-π⋯π-pyrimidine interactions. researchgate.net Other related bromo-substituted pyrazolopyrimidine structures exhibit different key interactions, such as N⋯S contacts in 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine and Br⋯N halogen bonds in 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine . researchgate.netresearchgate.net These non-covalent interactions, including halogen bonds and π–π stacking, are fundamental in directing the supramolecular assembly of these molecules in the solid state. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific experimental IR data for this compound was not found in the reviewed sources. However, based on the structure, the IR spectrum is expected to show characteristic absorption bands corresponding to the pyrazolo[1,5-a]pyrimidine core.

Key expected spectral regions include:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the pyrazole and pyrimidine rings.

1650-1450 cm⁻¹: C=C and C=N stretching vibrations within the fused aromatic ring system. These bands are typically strong and can be numerous, reflecting the complex vibrations of the heterocyclic core.

Below 1000 cm⁻¹: C-Br stretching vibration, although it may be weak and fall in the fingerprint region.

For comparison, the IR spectrum of a related compound, 7-amino-5-aryl-2-(4-methoxyphenylamino)-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamide , shows characteristic bands for its specific functional groups, such as NH and C=O absorptions. ekb.eg

UV-Vis Absorption Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a specific UV-Vis spectrum for this compound is not documented in the searched literature, studies on closely related 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines offer significant insight. nih.govrsc.org

These compounds generally exhibit a primary absorption band between 340 nm and 440 nm. nih.govrsc.org This absorption is attributed to an intramolecular charge transfer (ICT) process, which is characteristic of donor-acceptor molecular systems. nih.govrsc.org The position (λmax) and intensity (molar absorption coefficient, ε) of this band are highly dependent on the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core and the polarity of the solvent. nih.govrsc.org For instance, the presence of electron-donating groups at position 7 tends to enhance the absorption coefficient. nih.govrsc.org

Table 3. UV-Vis Absorption Data for Representative 7-Substituted 3-Methylpyrazolo[1,5-a]pyrimidines in THF.
Compound Substituent at Position 7λabs (nm)Molar Absorption Coefficient (ε, M⁻¹cm⁻¹)
Phenyl3403827
4-Anisyl3556547
4-Pyridyl3503320
2,4-Dichlorophenyl3402727

Note: Data from a study on related compounds to illustrate typical absorption properties. nih.govrsc.org

Challenges, Limitations, and Future Directions in Research

Addressing Drug Resistance Mechanisms

The increasing prevalence of drug resistance in cancer therapy underscores the urgent need for novel therapeutic approaches. mdpi.com Dual-target inhibitors, which can simultaneously block two or more signaling pathways, are a promising strategy to overcome resistance. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been identified as a promising candidate for the development of such inhibitors. For instance, derivatives of this scaffold have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), two kinases that play critical roles in cancer cell proliferation and survival. mdpi.com The simultaneous inhibition of these kinases may lead to improved anticancer efficacy and a reduced risk of developing drug resistance. mdpi.com

Another challenge is the development of resistance to first-generation inhibitors. For example, while Tropomyosin receptor kinase (Trk) inhibitors with a pyrazolo[1,5-a]pyrimidine core have shown clinical success, their effectiveness can be limited by the emergence of resistance mutations. mdpi.comnih.gov Second-generation inhibitors are being developed to address this issue. mdpi.comnih.gov

Minimizing Off-Target Effects and Enhancing Selectivity

While pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity against various therapeutic targets, off-target effects and toxicity remain significant concerns. nih.gov Future research will need to focus on optimizing the selectivity of these compounds to minimize unwanted side effects. The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling can enhance the structural diversity and biological activity of these compounds, potentially leading to improved selectivity. nih.gov

The development of selective inhibitors is a key area of research. For example, bicyclic pyrazolo[1,5-a]pyrimidine cores have been shown to enhance isoform selectivity for PI3Kδ inhibitors.

Improving Bioavailability and Pharmacokinetic Profiles

The bioavailability and pharmacokinetic properties of a drug are critical for its efficacy. Future research on pyrazolo[1,5-a]pyrimidine-based compounds will need to focus on improving these profiles to ensure that the drug can reach its target in sufficient concentrations to exert a therapeutic effect. Computational tools are being used to predict the pharmacokinetic and toxicity properties of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgresearchgate.net

Development of Novel Synthetic Routes

Efficient and versatile synthetic methods are essential for the discovery and development of new drugs. Several strategies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation reactions, three-component reactions, and microwave-assisted synthesis. nih.gov The main synthetic route involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov More recent research has focused on improving existing reaction protocols and developing innovative methods to modify established ones. nih.gov

A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, which offers high yields and excellent functional group tolerance. nih.gov This method involves a cyclocondensation reaction followed by oxidative halogenation. nih.gov

Exploration of New Therapeutic Targets

The pyrazolo[1,5-a]pyrimidine scaffold has shown activity against a wide range of therapeutic targets, particularly protein kinases. nih.govrsc.org These compounds have been investigated as inhibitors of CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, among others. nih.gov Derivatives of this scaffold have also been explored as dual inhibitors of CDK2 and TRKA kinases. mdpi.com

Recent studies have also explored the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Furthermore, these compounds have been evaluated for their potential as antioxidants, anti-diabetics, and for the treatment of Alzheimer's disease. rsc.orgresearchgate.net

Table 1: Investigated Therapeutic Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

Target ClassSpecific TargetsTherapeutic Area
Protein KinasesCDK2, TRKA, Trk, EGFR, B-Raf, MEKCancer
CyclooxygenasesCOX-1, COX-2Inflammation
Other Enzymesα-amylase, α-glucosidaseDiabetes

Advanced Computational Modeling for Drug Design and Discovery

Computational methods play an increasingly important role in drug design and discovery. Molecular docking studies are used to understand the binding interactions between pyrazolo[1,5-a]pyrimidine derivatives and their target proteins, providing insights that can guide the design of more potent and selective inhibitors. mdpi.comekb.eg These computational techniques can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.gov

Clinical Translation of Pyrazolo[1,5-a]pyrimidine-Based Compounds

Several pyrazolo[1,5-a]pyrimidine-based compounds have entered clinical trials, and some have been approved for the treatment of cancer. mdpi.comnih.gov For example, Larotrectinib and Entrectinib are first-generation Trk inhibitors that have received clinical approval. nih.gov Repotrectinib, a second-generation Trk inhibitor, was approved by the FDA in 2023. mdpi.comnih.gov These successes highlight the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold. However, the path to clinical translation is long and challenging, and further research is needed to fully realize the potential of this class of compounds.

Applications Beyond Medicinal Chemistry

While the majority of research on pyrazolo[1,5-a]pyrimidine derivatives has centered on their potential as therapeutic agents, particularly as kinase inhibitors in cancer treatment, their utility in other scientific domains is a burgeoning field of study. nih.govresearchgate.netekb.eg The inherent electronic properties of this fused heterocyclic system provide a foundation for applications in material science and for the development of sophisticated fluorescent tools. nih.govrsc.org

Material Science

The pyrazolo[1,5-a]pyrimidine scaffold is gaining attention in material science primarily due to its significant photophysical properties. nih.govmdpi.com These compounds form a versatile platform whose optical and electronic characteristics can be finely tuned through synthetic modifications. The ability to introduce various functional groups at multiple positions on the bicyclic ring allows for the systematic alteration of their absorption and emission spectra. rsc.orgrsc.org

For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core are being explored as solid-state emitters. rsc.org The selection of appropriate substituents on the aromatic system can lead to compounds with good solid-state emission intensities, a crucial property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgrsc.org The rigid, planar structure of the core helps to minimize non-radiative decay pathways, which can enhance fluorescence quantum yields in the solid state. nih.gov

Fluorescent Probes

The development of small, organic fluorescent molecules is critical for applications ranging from bioimaging to chemical sensing. rsc.orgrsc.org Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of fluorophores due to their compact size, high fluorescence quantum yields in various solvents, and excellent photostability. rsc.org For a molecule to function effectively as a biological probe, it should be as small as possible to minimize interference with cellular processes and to facilitate diffusion across cell organelles. rsc.org The pyrazolo[1,5-a]pyrimidine framework meets this criterion well.

The photophysical properties of these probes can be modulated by attaching either electron-donating or electron-withdrawing groups to the heterocyclic core. rsc.org Research has shown that introducing electron-donating groups at position 7 can significantly improve both the absorption and emission characteristics of the fluorophore. rsc.org The 3-bromo substitution on "3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine" offers a synthetically versatile handle. Through palladium-catalyzed cross-coupling reactions, a wide array of functional groups can be introduced at this position, allowing for the rational design of probes with specific absorption and emission wavelengths tailored for particular applications. researchgate.net

Below is a table of photophysical data for a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine derivatives, illustrating the tunability of this scaffold.

CompoundSubstituent at Position 7Absorption Max (λabs) in CH2Cl2 (nm)Emission Max (λem) in CH2Cl2 (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a 4-Pyridyl33838511,8000.88
4b 2,4-Dichlorophenyl34038612,3000.96
4d Phenyl33838412,1000.97
4e 4-Methoxyphenyl34439014,3000.95
4g 4-(N,N-dimethylamino)phenyl37346020,5930.63
Data derived from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, demonstrating how different functional groups impact photophysical properties. rsc.orgrsc.org

Despite the promise of pyrazolo[1,5-a]pyrimidine derivatives, several challenges and limitations need to be addressed to fully realize their potential in material science and beyond. One of the primary challenges is ensuring the stability of these compounds under various environmental conditions. For instance, some pyrazolo[1,5-a]pyrimidine-based probes have shown sensitivity to acidic conditions, which could limit their application in certain biological or industrial environments. rsc.org The high electron density on the fused ring system can make them susceptible to interactions that may lead to chemical decomposition. rsc.org

Future research will likely focus on several key areas:

Structural Optimization: There is a need for systematic studies on how substitutions at each position of the pyrazolo[1,5-a]pyrimidine ring, including the specific 3-bromo and 5-methyl configuration, affect the photophysical properties, stability, and performance in devices. This includes synthesizing and characterizing a broader library of derivatives to establish clear structure-property relationships. mdpi.com

Overcoming Instability: Developing strategies to enhance the chemical and photostability of these compounds is crucial. This could involve the introduction of specific functional groups that protect the heterocyclic core from degradation.

Advanced Materials: Exploration into the use of these compounds in more complex material science applications, such as two-photon absorption materials, non-linear optics, and as components in chemosensors, represents a significant avenue for future work. rsc.org

Greener Synthesis: While efficient synthetic methods exist, future efforts should continue to focus on developing more environmentally friendly and cost-effective synthetic routes to make these functional materials more accessible. rsc.org

Computational Modeling: Advanced computational studies can play a vital role in predicting the properties of new derivatives, guiding synthetic efforts toward molecules with the most promising characteristics for specific applications and reducing trial-and-error in the lab. mdpi.com

By addressing these challenges, the scientific community can unlock the full potential of this compound and its analogues as next-generation materials and probes.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl equivalents. For example, a one-pot regioselective synthesis using catalysts like iodine or novel transition-metal catalysts can yield high-purity products. Key steps include optimizing solvent polarity (e.g., DMF or ethanol) and reaction temperature (80–120°C) to control regiochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazolo[1,5-a]pyrimidines are explored as scaffolds for kinase inhibitors, benzodiazepine receptor ligands, and COX-2 inhibitors. The bromine substituent at position 3 enhances electrophilic reactivity for cross-coupling reactions, enabling diversification into bioactive derivatives .

Q. How should researchers handle brominated pyrazolo[1,5-a]pyrimidines safely?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated intermediates may release toxic fumes upon decomposition. Waste should be segregated and disposed via certified hazardous waste services. Avoid exposure to moisture to prevent HBr generation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ ~8.5 ppm for pyrimidine protons), high-resolution MS (to verify molecular ion [M+H]+^+), and IR (C-Br stretch ~550 cm1^{-1}). X-ray crystallography is recommended for unambiguous regiochemical assignment .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Regioselectivity during electrophilic substitution (e.g., bromination) depends on electronic effects of substituents. Computational DFT studies predict reactivity at positions 3 and 7 due to electron-deficient rings. Experimental validation via competitive reactions under varying catalysts (e.g., Pd vs. Cu) is essential .

Q. What strategies optimize the synthesis of 7-substituted derivatives for biological screening?

Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling on the 7-bromo intermediate. For example, coupling with aryl boronic acids in Pd(PPh3_3)4_4/K2_2CO3_3 systems achieves >80% yield. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .

Q. How do contradictory biological activity results arise across studies, and how can they be resolved?

Discrepancies in IC50_{50} values may stem from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Validate purity via HPLC (>98%) and replicate assays in multiple cell lines. Cross-reference crystallographic data to confirm binding modes .

Q. What catalytic systems improve yields in one-pot syntheses of substituted pyrazolo[1,5-a]pyrimidines?

Novel catalysts like Fe3_3O4_4-supported ionic liquids enhance atom economy and reduce reaction time (from 12 h to 4 h). Compare turnover numbers (TON) and solvent compatibility (e.g., ethanol vs. DMF) to optimize scalability .

Q. How can green chemistry principles be applied to bromination steps?

Replace NBS (N-bromosuccinimide) with KBr/H2_2O2_2 in acetic acid to minimize waste. Solvent-free microwave-assisted reactions reduce energy consumption by 40%. Monitor bromine equivalents to avoid over-bromination .

Q. What computational tools predict the bioactivity of novel this compound analogs?

Use molecular docking (AutoDock Vina) with target proteins (e.g., EGFR or COX-2) and QSAR models based on Hammett σ constants for substituents. Validate predictions with in vitro assays and ADMET profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.